molecular formula C13H16FN B13255631 N-(dicyclopropylmethyl)-4-fluoroaniline

N-(dicyclopropylmethyl)-4-fluoroaniline

Cat. No.: B13255631
M. Wt: 205.27 g/mol
InChI Key: AYKSXZCQTMCMQO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(dicyclopropylmethyl)-4-fluoroaniline is an organic compound characterized by the presence of a dicyclopropylmethyl group attached to the nitrogen atom of a 4-fluoroaniline moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(dicyclopropylmethyl)-4-fluoroaniline typically involves the reaction of 4-fluoroaniline with dicyclopropylmethyl chloride in the presence of a base such as sodium hydride or potassium carbonate. The reaction is usually carried out in an organic solvent like dichloromethane or tetrahydrofuran under reflux conditions to ensure complete conversion of the starting materials.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization or column chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

N-(dicyclopropylmethyl)-4-fluoroaniline can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding N-oxide derivatives.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to yield the corresponding amine.

    Substitution: The fluorine atom in the 4-position can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Hydrogen gas with palladium on carbon catalyst.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products

    Oxidation: N-oxide derivatives.

    Reduction: Corresponding amine.

    Substitution: Substituted aniline derivatives.

Scientific Research Applications

N-(dicyclopropylmethyl)-4-fluoroaniline has several applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, particularly in the development of new pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(dicyclopropylmethyl)-4-fluoroaniline involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, modulating the activity of these targets and influencing various biochemical pathways. Detailed studies on its binding affinity and specificity are essential to understand its effects fully.

Comparison with Similar Compounds

Similar Compounds

  • N-(dicyclopropylmethyl)-4-chloroaniline
  • N-(dicyclopropylmethyl)-4-bromoaniline
  • N-(dicyclopropylmethyl)-4-methoxyaniline

Uniqueness

N-(dicyclopropylmethyl)-4-fluoroaniline is unique due to the presence of the fluorine atom, which can significantly influence its chemical reactivity and biological activity compared to its chloro, bromo, and methoxy analogs. The fluorine atom can enhance the compound’s stability and lipophilicity, making it a valuable candidate for various applications.

Properties

Molecular Formula

C13H16FN

Molecular Weight

205.27 g/mol

IUPAC Name

N-(dicyclopropylmethyl)-4-fluoroaniline

InChI

InChI=1S/C13H16FN/c14-11-5-7-12(8-6-11)15-13(9-1-2-9)10-3-4-10/h5-10,13,15H,1-4H2

InChI Key

AYKSXZCQTMCMQO-UHFFFAOYSA-N

Canonical SMILES

C1CC1C(C2CC2)NC3=CC=C(C=C3)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.